molecular formula C20H13N3O3S B2507084 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide CAS No. 477325-68-1

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide

Cat. No.: B2507084
CAS No.: 477325-68-1
M. Wt: 375.4
InChI Key: WITJPIHSNKMOCF-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide is a complex organic compound that features a unique structure combining acenaphthothiazole and nitrobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the acenaphthothiazole core, followed by the introduction of the nitrobenzamide group through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide exerts its effects is related to its ability to interact with specific molecular targets. The nitrobenzamide moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the acenaphthothiazole core may interact with proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide
  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide
  • N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide

Uniqueness

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide is unique due to the presence of both the acenaphthothiazole and nitrobenzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-nitro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(12-6-8-14(9-7-12)23(25)26)22-20-21-18-15-3-1-2-11-4-5-13(17(11)15)10-16(18)27-20/h1-3,6-10H,4-5H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITJPIHSNKMOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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